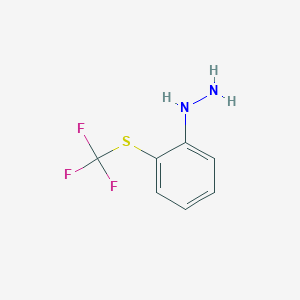
(2-(Trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H7F3N2S. It is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further bonded to a hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethylthio)phenyl)hydrazine typically involves the introduction of the trifluoromethylthio group to a phenylhydrazine derivative. One common method is the reaction of 2-bromo-1-(trifluoromethylthio)benzene with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher efficiency and yield, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2-(Trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce amines. Substitution reactions can lead to various substituted phenyl derivatives .
Scientific Research Applications
(2-(Trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of trifluoromethylated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its ability to interact with biological targets.
Industry: It is utilized in the production of fine chemicals and as a coupling reagent in various industrial processes
Mechanism of Action
The mechanism of action of (2-(Trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its trifluoromethylthio and hydrazine groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
(2-(Trifluoromethyl)phenyl)hydrazine: Similar structure but lacks the sulfur atom.
(2-(Trifluoromethylthio)benzene): Similar structure but lacks the hydrazine moiety.
(2-(Trifluoromethylthio)aniline): Similar structure but has an amine group instead of hydrazine
Uniqueness
(2-(Trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both trifluoromethylthio and hydrazine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable intermediate in synthetic chemistry and a promising candidate for further research in various scientific fields .
Properties
CAS No. |
959655-60-8 |
|---|---|
Molecular Formula |
C7H7F3N2S |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
[2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-4-2-1-3-5(6)12-11/h1-4,12H,11H2 |
InChI Key |
XVEGSQKKNVATGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NN)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


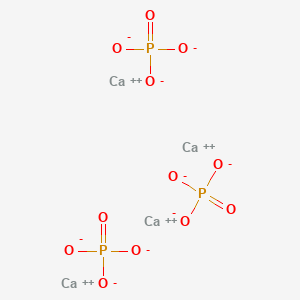



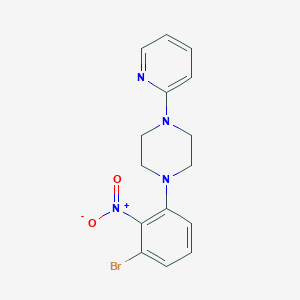
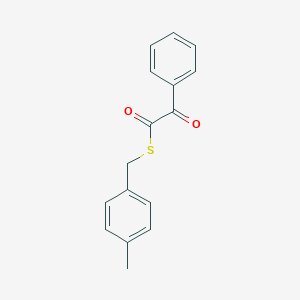
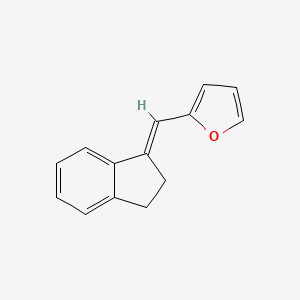
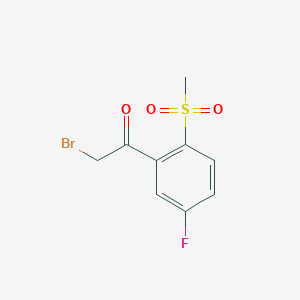
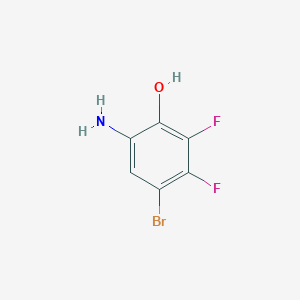
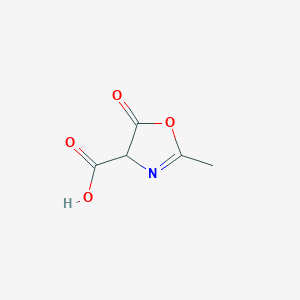
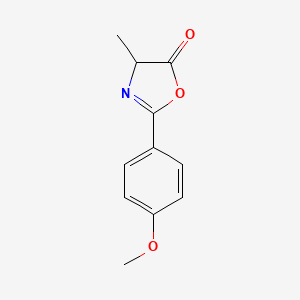


![(1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15204602.png)
